molecular formula C14H15NO2 B15340415 Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate

Cat. No.: B15340415
M. Wt: 229.27 g/mol
InChI Key: DORLXKPEQAUJIE-UHFFFAOYSA-N
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Description

Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate, also known as MFCD22334908, is an organic compound with the molecular formula C14H15NO2. This compound is characterized by a pyrrole ring substituted with an ethyl ester group and a meta-tolyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-toluidine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrrole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of substituted pyrrole compounds.

Scientific Research Applications

Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring pyrrole derivatives.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism by which Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.

Comparison with Similar Compounds

Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate can be compared to other pyrrole derivatives such as:

    Ethyl 2-pyrrolecarboxylate: Similar in structure but lacks the m-tolyl group, resulting in different chemical and biological properties.

    Mthis compound: The methyl ester analog, which may exhibit different reactivity and solubility characteristics.

    3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative, which has distinct acidic properties and potential for further functionalization.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-(3-methylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(7-8-15-13)11-6-4-5-10(2)9-11/h4-9,15H,3H2,1-2H3

InChI Key

DORLXKPEQAUJIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC=CC(=C2)C

Origin of Product

United States

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